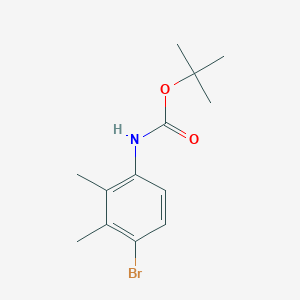

tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate

Description

Contextualization within Modern Organic Synthesis and Carbamate (B1207046) Chemistry

Carbamates, or urethanes, are a class of organic compounds that hold a prominent position in organic chemistry. acs.orgnih.gov Structurally, the carbamate functional group is an amide-ester hybrid, which confers upon it a high degree of chemical and proteolytic stability. acs.orgnih.gov This stability is a key reason for their widespread use as protecting groups for amines, one of the most common functional groups in organic molecules. nih.gov The tert-butoxycarbonyl (Boc) group, present in the title compound, is one of the most frequently used amine protecting groups due to its robustness under a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions.

Beyond their role in protection, carbamates are integral structural motifs in numerous approved therapeutic agents and agrochemicals. nih.govnih.gov They can act as peptide bond surrogates in medicinal chemistry, enhancing a molecule's stability and ability to permeate cell membranes. acs.orgnih.gov The synthesis of carbamates is a well-established field, with numerous methods developed, ranging from traditional rearrangements like the Curtius and Hofmann rearrangements to modern catalytic approaches utilizing carbon dioxide. acs.orgorganic-chemistry.orgresearchgate.net

Strategic Importance as a Halogenated Aryl Carbamate Precursor

The strategic value of tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate is significantly enhanced by the presence of the bromine atom on the aromatic ring. Halogenated aromatic compounds are fundamental precursors in a vast array of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine substituent serves as a reactive handle, allowing for the introduction of a wide variety of functional groups at a specific position on the phenyl ring. Recent research has demonstrated the successful use of aryl carbamates in Suzuki-Miyaura cross-coupling reactions, providing a powerful method for using phenol (B47542) derivatives as precursors to polysubstituted aromatic compounds. nih.gov While traditionally, aryl halides and triflates have been the most common coupling partners, the ability to use stable and readily available derivatives like aryl carbamates is a significant advancement. nih.govnih.gov This allows for late-stage functionalization, a highly desirable strategy in multi-step syntheses. For instance, related N-Boc protected bromophenyl compounds, such as tert-butyl bis(4-bromophenyl)carbamate, have been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions to synthesize complex triarylamine derivatives. mdpi.com

Overview of Key Structural Features and Their Chemical Implications

The chemical reactivity and synthetic utility of this compound are a direct consequence of its distinct structural components.

| Structural Feature | Chemical Implication |

| tert-Butoxycarbonyl (Boc) Group | A robust protecting group for the aniline (B41778) nitrogen, preventing its participation in unwanted side reactions. It is stable to many nucleophilic, basic, and reductive conditions but can be easily removed with mild acids (e.g., trifluoroacetic acid). |

| Bromine Atom | A versatile functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new C-C, C-N, or C-O bonds at the C4 position of the aromatic ring. |

| 2,3-Dimethylphenyl Ring | The two methyl groups influence the electronic and steric properties of the molecule. They are electron-donating, which can affect the reactivity of the aromatic ring in electrophilic substitution and the oxidative addition step of cross-coupling reactions. Their steric bulk can also influence the approach of reagents and catalysts. |

| Carbamate Linkage | Provides chemical stability and influences the electronic nature of the aromatic ring. The carbamate group can act as a directed metalation group in some contexts, although this is less common for N-aryl carbamates compared to O-aryl carbamates. |

The interplay of these features makes the compound a highly tunable intermediate. The Boc-protected amine can be unveiled at a desired stage of a synthesis to allow for further functionalization, such as acylation or alkylation. The bromine atom provides a reliable site for building molecular complexity through cross-coupling. The methyl groups, in addition to modifying reactivity, provide steric hindrance that can be exploited to control regioselectivity in certain reactions.

Research Gaps and Future Perspectives in Aryl Bromocarbamate Chemistry

While the chemistry of carbamates and aryl halides is well-established, the exploration of multifunctional molecules like this compound continues to present opportunities. A significant area of ongoing research is the development of more efficient and sustainable catalytic systems for the cross-coupling of challenging substrates. While nickel and palladium catalysts are commonly used for coupling aryl carbamates and related phenol derivatives, there is a continuous drive to develop catalysts that operate under milder conditions, with lower catalyst loadings, and with broader functional group tolerance. nih.govnih.gov

A potential research gap lies in the full exploration of the directing group capabilities of the N-Boc moiety in concert with the existing substituents on the aromatic ring. While ortho-lithiation is a known strategy for O-aryl carbamates, its application and regioselectivity on complex N-aryl systems bearing multiple substituents are less explored. nih.gov

Future perspectives in this field may focus on:

Novel Catalytic Methods: Developing new catalysts, potentially using earth-abundant metals, for the selective functionalization of the C-Br bond in the presence of the carbamate.

Sequential Functionalization: Designing one-pot or tandem reaction sequences that leverage the distinct reactivity of the C-Br bond and the N-H bond (after deprotection) to rapidly build molecular complexity.

Application in Materials Science: Utilizing this and similar building blocks for the synthesis of novel organic electronic materials, where precise control over substitution patterns on aromatic cores is crucial for tuning electronic properties.

Green Chemistry Approaches: Exploring syntheses of these precursors using greener reagents and solvents, for example, by utilizing carbon dioxide as a C1 source for the carbamate formation. researchgate.netrsc.org

The continued investigation into the synthesis and reactivity of aryl bromocarbamates will undoubtedly lead to new synthetic methodologies and the creation of novel molecules with valuable applications.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2,3-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-8-9(2)11(7-6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTATSNUHAXOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 4 Bromo 2,3 Dimethylphenyl Carbamate and Analogous Aryl Carbamates

N-Boc Protection Strategies for Aryl Amines in Complex Molecular Architectures

The protection of the amino group in aryl amines is a fundamental step in multi-step organic synthesis, preventing unwanted side reactions and directing reactivity. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

Direct N-Boc Formation from Substituted Anilines and Di-tert-butyl Dicarbonate (B1257347)

The most common and direct method for the synthesis of N-Boc protected aryl amines, including the target compound tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate, involves the reaction of the corresponding substituted aniline (B41778) with di-tert-butyl dicarbonate ((Boc)₂O). nih.gov This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride. mychemblog.com The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include sodium bicarbonate, and for less reactive anilines, stronger bases or catalytic amounts of 4-(dimethylamino)pyridine (DMAP) may be employed. nih.govmychemblog.com

The reactivity of the aniline is influenced by the electronic nature of its substituents. Electron-donating groups on the aromatic ring increase the nucleophilicity of the amino group, generally leading to faster and more efficient reactions. Conversely, electron-withdrawing groups decrease the nucleophilicity, often requiring more forcing conditions or catalytic activation to achieve high yields. derpharmachemica.com

Investigation of Catalytic Systems for Efficient Carbamate (B1207046) Synthesis

To overcome the challenges associated with unreactive aryl amines and to develop more environmentally benign protocols, various catalytic systems have been investigated for N-Boc protection. Lewis acids have been explored, but their application can be limited due to strong coordination with the amine, which can inhibit catalyst turnover. derpharmachemica.com

Alternative catalysts that have shown promise include:

Iodine: Molecular iodine has been demonstrated as an effective catalyst for the N-Boc protection of a wide range of structurally and electronically diverse aryl and aliphatic amines. organic-chemistry.org

Nanocrystalline Cerium(IV) Oxide: This heterogeneous catalyst has been utilized for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at ambient temperature. It offers advantages such as rapid reaction rates, high yields, and catalyst recyclability.

Amberlite-IR 120: This strongly acidic ion-exchange resin serves as an efficient and recyclable heterogeneous catalyst for the N-Boc protection of amines under solvent-free conditions, often leading to excellent yields in very short reaction times. derpharmachemica.com

Ionic Liquids: Certain ionic liquids, such as 1,1'-hexane-1,6-diylbis(3-methylpyridinium) tetrachlorocobaltate(II), have been shown to catalyze the N-Boc protection of various amines, including halogenated anilines. researchgate.net

These catalytic methods often provide milder reaction conditions, broader substrate scope, and improved chemoselectivity, avoiding side reactions sometimes observed under traditional basic conditions.

Optimization of Reaction Conditions and Solvent Systems for Improved Yields and Selectivity

The optimization of reaction conditions, particularly the choice of solvent, is crucial for maximizing the yield and selectivity of N-Boc protection. While dichloromethane (B109758) (DCM) is a commonly used solvent, studies have shown that solvent-free conditions can be superior, offering nearly quantitative yields in some cases. derpharmachemica.com

A study on the N-tert-butoxycarbonylation of aniline in the presence of Amberlite-IR 120 demonstrated the significant impact of the solvent on the reaction yield.

Table 1: Effect of Solvent on the N-Boc Protection of Aniline with Amberlite-IR 120 Catalyst derpharmachemica.com

| Entry | Solvent | Yield (%) |

| 1 | Dichloromethane (DCM) | 95 |

| 2 | Acetonitrile (B52724) (CH₃CN) | 92 |

| 3 | Toluene | 80 |

| 4 | Dioxane | 79 |

| 5 | N,N-Dimethylformamide (DMF) | 85 |

| 6 | Solvent-free | 99 |

Reaction conditions: aniline (1 mmol), (Boc)₂O (1 mmol), Amberlite-IR 120 (15% w/w), room temperature, 1 min.

The data clearly indicates that for this specific catalytic system, a solvent-free approach provides the highest yield. In general, the choice of solvent can influence the solubility of the reagents and catalyst, the reaction rate, and the ease of product isolation. For instance, catalyst-free N-tert-butoxycarbonylation of amines has been successfully achieved in water, highlighting a green and chemoselective alternative. organic-chemistry.orgnih.gov Careful selection and optimization of the solvent system are therefore critical steps in developing an efficient and scalable process for the synthesis of tert-butyl arylcarbamates.

Palladium-Catalyzed Approaches for Aryl Carbamate Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative for the synthesis of aryl carbamates, especially for substrates that are challenging to prepare via direct N-Boc protection. These methods typically involve the coupling of an aryl electrophile with a nitrogen-containing nucleophile.

Cross-Coupling Reactions Utilizing Aryl Electrophiles and Cyanate (B1221674) Sources

An efficient strategy for the synthesis of aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides (chlorides, bromides) or triflates with sodium cyanate. nih.govnih.gov This reaction proceeds through the in-situ formation of an aryl isocyanate intermediate, which is then trapped by an alcohol to yield the desired carbamate. nih.govorganic-chemistry.org This one-pot process is advantageous as it avoids the handling of toxic and hazardous reagents like phosgene (B1210022) and azides, which are traditionally used to generate isocyanates. nih.govmit.edu

The reaction is tolerant of a wide array of functional groups on the aryl electrophile. nih.gov While aryl chlorides are often effective coupling partners, aryl bromides can be less reactive in this specific transformation due to the transmetalation of the isocyanate anion being a difficult step in the catalytic cycle. nih.gov The use of aryl triflates can expand the substrate scope and improve yields for sterically hindered substrates. organic-chemistry.org

Alternatively, a direct palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate as the nitrogen source has been developed. nih.gov This method allows for the synthesis of N-Boc-protected anilines at room temperature, which is a significant advantage. The success of this reaction is highly dependent on the choice of ligand and base. nih.gov

Ligand Design and Their Influence on Catalyst Efficiency and Selectivity

The success of palladium-catalyzed C-N cross-coupling reactions is intimately linked to the design of the phosphine (B1218219) ligands that coordinate to the palladium center. acs.org For the synthesis of aryl carbamates, bulky and electron-rich biaryl phosphine ligands, such as XPhos, have proven to be highly effective. nih.govnih.gov

The role of the ligand is multifaceted:

Facilitating Oxidative Addition: The ligand's electronic properties influence the rate of oxidative addition of the aryl electrophile to the Pd(0) center. nih.gov

Promoting Reductive Elimination: The steric bulk of the ligand is crucial for facilitating the final reductive elimination step, which forms the C-N bond and regenerates the active catalyst. nih.gov

Preventing Catalyst Deactivation: In reactions involving cyanate, bulky ligands can shield the active palladium species from deactivation by the cyanate anion or the in situ generated aryl isocyanate. organic-chemistry.org

Systematic variation of the ligand structure has shown that specific structural motifs can significantly enhance catalyst performance. For instance, the presence of methoxy (B1213986) groups on the biaryl backbone and electron-withdrawing groups on the phosphorus atom can facilitate amide binding to the palladium center, leading to more efficient catalysis. nih.govacs.org The development of new and improved ligands continues to be a key area of research, aiming to expand the scope and utility of palladium-catalyzed aryl carbamate synthesis. rsc.org

One-Pot Methodologies for Enhanced Synthetic Expediency

The process is versatile and can be adapted for a wide range of phenols and amines. organic-chemistry.org Research has shown that reaction efficiency is influenced by factors such as temperature and the electronic properties of the phenol (B47542). Elevated temperatures, typically around 110 °C, have been found to increase yields and shorten reaction times. Furthermore, the acidity of the phenol plays a significant role, with more acidic phenols generally leading to better yields. In contrast, the electronic nature of substituents on the amine component appears to have a minimal impact on the reaction's success. organic-chemistry.org This method provides an economical and safer alternative to traditional syntheses that rely on isolated, and often unstable, aryl chloroformates or carbamoyl (B1232498) chlorides. organic-chemistry.org

Another one-pot strategy focuses on the conversion of existing tert-butyl carbamates into amides using acyl halide-methanol mixtures. organic-chemistry.org This process efficiently cleaves the tert-butoxycarbonyl (Boc) group and subsequently acylates the resulting amine without its isolation. organic-chemistry.org Such transformations highlight the utility of one-pot procedures in modifying carbamate-protected compounds, offering a rapid route to diverse amide products. organic-chemistry.org

| Methodology | Reactants | Key Features | Typical Conditions | Yields |

| In situ Carbamoyl Chloride Formation | Amines, Phenols, Phosgene equivalent | Avoids isolation of sensitive intermediates; versatile for various substrates. organic-chemistry.org | Pyridine base, 110 °C organic-chemistry.org | Up to 99% organic-chemistry.org |

| Boc-Carbamate to Amide Conversion | t-Butyl Carbamates, Acyl Halides, Methanol (B129727) | Rapid conversion without isolating intermediate amine. organic-chemistry.org | Acyl halide/methanol mixture, followed by base. organic-chemistry.org | Nearly quantitative organic-chemistry.org |

Alternative and Emerging Synthetic Routes to Bromo-Substituted Aryl Carbamates

Recent advancements in organic synthesis have introduced several innovative routes for the formation of aryl carbamates, including those with bromo-substituents. These emerging methodologies often provide milder reaction conditions, improved functional group tolerance, and access to novel chemical space compared to traditional methods.

The development of metal-free synthetic routes is a significant goal in modern chemistry, aiming to reduce cost, toxicity, and environmental impact associated with transition metal catalysts. A prominent metal-free approach for the synthesis of N-aryl carbamates involves the chemo- and site-selective reaction of aromatic amines with cyclic organic carbonates. nih.govscispace.comcsic.es This transformation is efficiently promoted by an inexpensive organocatalyst, triazabicyclodecene (TBD), under ambient, solvent-free conditions. nih.govscispace.com The reaction proceeds smoothly to give good to excellent yields of the desired N-aryl carbamate synthons. nih.gov Computational studies have suggested that the unique reactivity observed is due to an effective proton-relay mechanism facilitated by the TBD base. nih.govcsic.es

Another innovative metal-free protocol achieves the direct conversion of N-aryl formamides into the corresponding carbamates. rsc.org This method utilizes a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, as an oxidant to generate an isocyanate intermediate in situ. This reactive intermediate is then trapped by an alcohol to furnish the final carbamate product in good yields. The key advantage of this approach is the accessibility of N-aryl formamides from commercially available amines and the direct transformation to carbamates, offering an alternative to classical Hofmann-type rearrangements. rsc.org

| Catalyst/Reagent System | Starting Materials | Key Advantages | Mechanism Highlight |

| Triazabicyclodecene (TBD) | Aromatic Amines, Cyclic Carbonates | Metal-free, mild ambient conditions, inexpensive organocatalyst. nih.govscispace.com | Proton-relay mechanism mediated by the guanidine (B92328) base catalyst. nih.govcsic.es |

| [Bis(trifluoroacetoxy)iodo]benzene | N-Aryl Formamides, Alcohols | Metal-free oxidation, avoids traditional rearrangement precursors. rsc.org | In situ formation of an isocyanate intermediate. rsc.org |

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For aryl carbamates, chirality can be introduced to create structurally complex and stereochemically defined analogues. One advanced strategy involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines. rsc.org This method provides direct access to a variety of axially chiral carbamates with high yields and excellent enantioselectivities under mild conditions. rsc.org

| Methodology | Chiral Source | Product Type | Enantio-/Diastereoselectivity |

| Copper-Catalyzed Asymmetric Ring-Opening | Chiral Ligand for Copper Catalyst | Axially Chiral Carbamates | High enantioselectivities rsc.org |

| Chiral Aminating Reagent | Chiral Auxiliary (e.g., Helmchen's) | Diastereomeric Allylic Carbamates | Reagent-controlled diastereoselectivity researchgate.net |

| N-Carbamate-Assisted Substitution | Substrate's N-Carbamate Group | Chiral Vicinal Amino Sulfides | Excellent diastereoselectivity nih.gov |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This technology has been successfully applied to the N-arylation of carbamates, providing a valuable alternative to traditional palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. organic-chemistry.orgnih.gov The dual catalytic system typically involves a photosensitizer, such as an iridium complex (e.g., Ir(ppy)₂(bpy)PF₆), and a nickel(II) co-catalyst (e.g., NiCl₂·glyme). organic-chemistry.org

Upon irradiation with visible light (e.g., blue LEDs), the excited photocatalyst facilitates a redox cycle that allows for the coupling of various carbamates, including tert-butyl carbamate (Boc-amine), with a wide range of aryl electrophiles. organic-chemistry.orgfigshare.com This method is compatible with electron-neutral, electron-rich, and electron-deficient aryl bromides, as well as heteroaryl halides, affording the corresponding N-aryl carbamates in excellent yields. organic-chemistry.org Mechanistic studies suggest a process involving the oxidative addition of the aryl halide to a Ni(0) species, followed by ligand exchange with the carbamate and subsequent reductive elimination, which is facilitated by energy transfer from the photocatalyst. organic-chemistry.orgnih.gov This scalable and user-friendly approach represents a significant advance in C-N bond formation, harnessing the energy of light to drive challenging chemical transformations at room temperature. organic-chemistry.org

| Catalytic System | Reactants | Light Source | Key Features | Yields |

| Ir(III) Photocatalyst + Ni(II) Co-catalyst | Carbamates (e.g., Boc-NH₂), Aryl Bromides/Iodides | Blue LEDs | Mild room temperature conditions, broad substrate scope, alternative to Pd-catalysis. organic-chemistry.orgnih.gov | Up to 93% organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Bromo 2,3 Dimethylphenyl Carbamate

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Processes

The aryl bromide portion of tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions with Boronic Acids for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, the aryl bromide can be coupled with a variety of boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly efficient for creating biaryl structures, which are prevalent in many biologically active compounds. The reaction's success is often attributed to its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the coupling of aryl bromides with arylboronic acids typically proceeds with high yields using catalysts like Pd(PPh₃)₄ and a base such as K₃PO₄ in a suitable solvent like 1,4-dioxane. mdpi.com The reaction is compatible with both electron-rich and electron-poor boronic acids, further highlighting its versatility. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | tert-Butyl (4-phenyl-2,3-dimethylphenyl)carbamate | High |

| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(AtaPhos)₂ | Cs₂CO₃ | Toluene/Water | tert-Butyl (4-(4-methoxyphenyl)-2,3-dimethylphenyl)carbamate | Good |

Heck and Sonogashira Coupling Reactions for Olefinic and Alkynyl Linkages

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins. Similarly, the Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes by coupling aryl halides with terminal alkynes. researchgate.netmdpi.com Both reactions are typically catalyzed by palladium complexes. researchgate.netmdpi.com Copper(I) iodide is often used as a co-catalyst in the Sonogashira reaction, although copper-free conditions have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts. organic-chemistry.orgnih.gov These reactions are instrumental in the synthesis of conjugated systems found in organic electronics and pharmaceuticals. mdpi.comresearchgate.net

Table 2: Heck and Sonogashira Coupling Reactions

| Entry | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | tert-Butyl (4-styryl-2,3-dimethylphenyl)carbamate |

| 2 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | tert-Butyl (4-(phenylethynyl)-2,3-dimethylphenyl)carbamate |

C-N and C-O Bond Formation via Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgnih.gov This reaction is a cornerstone of modern synthetic chemistry, providing access to a vast array of arylamines, which are key components in many pharmaceuticals and materials. organic-chemistry.org The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand and a strong base. nih.gov A similar strategy, the Buchwald-Hartwig etherification, can be employed to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers.

In the case of this compound, the aryl bromide can be coupled with various primary or secondary amines or alcohols to introduce new functional groups. For example, palladium-catalyzed amidation of aryl bromides can be achieved using tert-butyl carbamate (B1207046) at room temperature with a Pd₂(dba)₃·CHCl₃ catalyst and a monodentate ligand like tert-butyl X-Phos. nih.gov

Table 3: Buchwald-Hartwig Amination and Etherification

| Entry | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Amination | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | tert-Butyl (4-(phenylamino)-2,3-dimethylphenyl)carbamate |

| 2 | Amination | tert-Butyl carbamate | Pd₂(dba)₃·CHCl₃ / t-Bu X-Phos | NaOtBu | Toluene | Di-tert-butyl (4-amino-2,3-dimethylphenyl)imidodicarbonate |

Reactivity and De-Protection of the N-Boc Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.net

Acid-Mediated Boc Deprotection Mechanisms

The deprotection of the N-Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) or dioxane. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then fragments to isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine. total-synthesis.com This deprotection is often selective in the presence of other acid-sensitive groups. acsgcipr.org The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic residues, which can be suppressed by the addition of scavengers. acsgcipr.org

Table 4: Common Conditions for Acid-Mediated Boc Deprotection

| Entry | Acid | Solvent | Temperature (°C) |

|---|---|---|---|

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 |

| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 0 - 25 |

| 3 | Sulfuric Acid (H₂SO₄) | t-Butyl Acetate | 25 |

Conversion of Boc-Protected Amines to Other Nitrogen-Containing Functional Groups (e.g., Amides, Ureas)

Beyond simple deprotection, the N-Boc group can serve as a precursor for the synthesis of other nitrogen-containing functional groups. For instance, Boc-protected amines can be converted directly into amides or ureas. nih.govorganic-chemistry.org

The conversion to amides can be achieved in a one-pot procedure by treating the Boc-protected amine with an acyl halide in the presence of methanol (B129727). organic-chemistry.org This method avoids the isolation of the often unstable intermediate amine. organic-chemistry.org

The synthesis of ureas from Boc-protected amines can be accomplished through the in situ generation of an isocyanate intermediate. nih.govorganic-chemistry.org This is often achieved by reacting the Boc-protected amine with a reagent like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which facilitates the elimination of the Boc group and formation of the isocyanate. nih.govorganic-chemistry.org The isocyanate then readily reacts with a primary or secondary amine to form the desired urea. nih.govorganic-chemistry.org Alternatively, bases like lithium tert-butoxide can be used to promote the formation of the isocyanate from the Boc-protected amine, which can then be trapped by an amine to yield a urea. researchgate.netrsc.org This method is advantageous as it avoids the use of hazardous reagents and metal catalysts. researchgate.netrsc.org

Table 5: Conversion of Boc-Protected Amines

| Entry | Target Functional Group | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Amide | Acyl Halide, Methanol | Free Amine (transient) |

| 2 | Urea | 2-Chloropyridine, Tf₂O, Amine | Isocyanate |

Selective Cleavage Strategies in the Presence of Other Protecting Groups

The tert-butoxycarbonyl (Boc) group, present in this compound, is a widely utilized protecting group for amines due to its stability under various conditions and the diverse methods available for its removal. A key synthetic challenge often involves the selective cleavage of the Boc group without affecting other sensitive or protecting groups within the same molecule.

The standard method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA). However, for substrates containing other acid-labile groups (e.g., tert-butyl ethers, acetals, or trityl groups), this method lacks selectivity. nih.govorganic-chemistry.org Milder and more selective methods have therefore been developed. For instance, using Lewis acids like zinc bromide (ZnBr₂) in dichloromethane allows for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-sensitive functionalities. nih.govresearchgate.net While N-Boc and N-trityl groups can be labile under these conditions, other protecting groups may remain intact. nih.gov

Alternative strategies bypass acidic conditions entirely. Thermal deprotection, performed in continuous flow reactors at high temperatures (e.g., 150-270 °C), can effectively remove the N-Boc group without any acid catalyst. acs.org This method's selectivity can be tuned by controlling the temperature, enabling the removal of a more labile aryl N-Boc group in the presence of a more stable alkyl N-Boc group. acs.org Another mild approach employs oxalyl chloride in methanol at room temperature, which efficiently cleaves the N-Boc group from a wide range of aliphatic, aromatic, and heterocyclic substrates. nih.govrsc.org This method is notably faster for aryl carbamates bearing electron-withdrawing groups. nih.gov

Enzymatic methods offer a high degree of selectivity. Specific lipases and esterases, such as lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis, can hydrolyze tert-butyl esters while leaving Boc, Z, and Fmoc-protecting groups untouched. nih.gov

Below is a table summarizing various selective deprotection strategies for the N-Boc group.

| Reagent/Condition | Solvent | Selectivity Profile | Reference |

|---|---|---|---|

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Cleaves t-butyl esters; may affect N-Boc and N-trityl groups. | nih.gov |

| Thermal (150-270 °C) | Methanol, Trifluoroethanol | Catalyst-free; selectivity can be tuned by temperature. | acs.org |

| Oxalyl Chloride | Methanol | Mild, room temperature conditions; effective for diverse substrates. | nih.gov |

| Lipase A (Candida antarctica) | Aqueous buffer | Highly selective for t-butyl esters, leaving N-Boc, Z, and Fmoc intact. | nih.gov |

Transformations Involving the Dimethylphenyl Core

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring, like the dimethylphenyl core of this compound, is governed by the electronic and steric effects of the existing substituents. wikipedia.orgvanderbilt.edu

The substituents on the aromatic ring—4-bromo, 2,3-dimethyl, and the 1-(N-tert-butoxycarbonyl)amino group—exert distinct directing effects:

-NHBoc group: The nitrogen atom's lone pair can be donated into the ring via resonance, making it a powerful activating group and strongly ortho, para-directing.

Methyl groups (-CH₃): These are activating groups that direct electrophiles to the ortho and para positions through inductive effects and hyperconjugation. vanderbilt.edu

Bromo group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation. libretexts.org

In this specific compound, the positions available for substitution are C5 and C6. The directing effects of the substituents are summarized below:

| Substituent | Position | Effect on Rate | Directing Influence |

| -NHBoc | 1 | Activating | ortho (C6), para (C4 - blocked) |

| -CH₃ | 2 | Activating | ortho (C6 - blocked), para (C5) |

| -CH₃ | 3 | Activating | ortho (C2, C4 - blocked), para (C6) |

| -Br | 4 | Deactivating | ortho (C3, C5), para (C1 - blocked) |

Considering the combined influence, the C6 position is strongly activated by the powerful ortho-directing -NHBoc group and the para-directing methyl group at C3. The C5 position is activated by the para-directing methyl group at C2 and the ortho-directing bromo group at C4. Given that the -NHBoc is a significantly stronger activating group than methyl or bromo, electrophilic substitution is most likely to occur at the C6 position. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C6, but the powerful electronic activation from the carbamate group is expected to be the dominant factor.

Directed Metalation Group (DMG) Chemistry of Aryl Carbamates and ortho-Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The reaction involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl lithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a new substituent. acs.org

The aryl carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), is recognized as one of the most powerful DMGs. nih.govacs.org While the subject compound features an N-aryl carbamate (-NHBoc), this group also functions effectively as a DMG. The mechanism involves coordination of the lithium base to the carbonyl oxygen of the carbamate, which directs deprotonation to the adjacent C-H bond. acs.org

For this compound, the carbamate group at C1 directs metalation to the C6 position. The C2 position is blocked by a methyl group. Therefore, treatment with a strong base like sec-butyllithium (B1581126) or n-butyllithium at low temperatures (e.g., -78 °C) would lead to regioselective lithiation at C6.

This lithiated intermediate can then react with a range of electrophiles, providing a versatile route to 1,2,6-trisubstituted aromatic compounds.

| Electrophile | Introduced Functional Group | Product Type |

|---|---|---|

| D₂O | -D (Deuterium) | Deuterated Arene |

| I₂ | -I (Iodo) | Aryl Iodide |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | Aryl Silane |

| CO₂ | -COOH (Carboxylic Acid) | Benzoic Acid Derivative |

| DMF | -CHO (Formyl) | Benzaldehyde Derivative |

Mechanistic Studies of Aromatic Halide Isomerization Pathways

Aromatic halide isomerization, sometimes referred to as the "halogen dance," is a reaction in which a halogen atom migrates from one position to another on an aromatic ring. researchgate.net These reactions are typically base-catalyzed and can proceed through various mechanistic pathways.

One common mechanism, particularly for halogenated pyridines and other electron-deficient systems, involves the formation of a highly reactive aryne intermediate. researchgate.netrsc.orgchemrxiv.org This pathway requires a strong base to deprotonate a position ortho to the halogen, followed by the elimination of the halide to form the aryne. The subsequent addition of a proton or other species can lead to the isomeric product. rsc.org

For this compound, an aryne-mediated pathway is less likely under typical conditions due to the electron-rich nature of the ring. A more plausible pathway for isomerization on such systems could involve intermolecular halogen transfer. Early studies by Bunnett on the isomerization of tribromobenzene demonstrated that rearrangement can occur via intermolecular halogen transfer, resulting in regioisomeric mixtures. rsc.org This type of catalytic rearrangement often requires an acidic arene that can generate electrophilic halogen transfer intermediates. rsc.org

Another potential mechanism involves a transition metal-mediated process. Nickel-catalyzed Finkelstein reactions, for example, can facilitate halogen exchange and may involve pathways like oxidative addition/reductive elimination or σ-bond metathesis, which could potentially lead to isomerization under certain conditions. frontiersin.org Photoinduced pathways involving the homolytic cleavage of the carbon-bromide bond could also be considered, leading to radical intermediates that might recombine to form isomers. frontiersin.org The specific conditions (base, temperature, presence of catalysts) would determine which, if any, of these isomerization pathways is operative for the bromo substituent on the dimethylphenyl core.

Hydrolytic Stability and Degradation Pathways of Aryl Carbamates

Aryl carbamates, such as this compound, generally exhibit greater hydrolytic stability compared to the corresponding aryl esters. researchgate.net This increased stability is attributed to the resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water. researchgate.net

Despite this general stability, aryl carbamates are susceptible to hydrolysis, particularly under basic conditions (alkaline hydrolysis). nih.govclemson.edu The degradation pathway typically involves the cleavage of the carbamate linkage to yield the corresponding amine (4-bromo-2,3-dimethylaniline), carbon dioxide, and tert-butanol. In biological systems or the presence of specific enzymes like carboxylesterases, enzymatic hydrolysis can also occur. chemrxiv.orgnih.gov

The stability is also influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups, like the two methyl groups on the phenyl core, are expected to increase the electron density on the carbamate nitrogen, further stabilizing the C-N bond and enhancing hydrolytic stability. nih.gov Conversely, electron-withdrawing groups would decrease stability. The compound is generally stable under acidic conditions, though cleavage can be forced with strong acids as discussed in the deprotection section. nih.gov

Kinetic Studies of Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis (pH < 6): In strongly acidic solutions, the reaction rate increases as the pH decreases. The mechanism typically involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. clemson.edu

Neutral Hydrolysis (pH ≈ 7): At neutral pH, a pH-independent pathway involving the direct attack of water on the carbonyl carbon can be observed. clemson.edu

Base-Catalyzed Hydrolysis (pH > 8): This is often the dominant pathway for carbamate hydrolysis under environmental or physiological conditions. researchgate.netclemson.edu The rate of reaction is first-order with respect to both the carbamate and the hydroxide (B78521) ion concentration. researchgate.net

For N-monosubstituted carbamates like the subject compound, the base-catalyzed hydrolysis can proceed via a bimolecular BAC2 mechanism, involving the rate-limiting formation of a tetrahedral intermediate from the nucleophilic attack of a hydroxide ion. rsc.org Alternatively, for primary carbamates (where R¹ or R² = H), an E1cB-type elimination mechanism can occur, which is often much faster. This involves the deprotonation of the carbamate nitrogen followed by the elimination of the leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed. researchgate.net The specific mechanism for this compound under basic conditions would likely be the BAC2 pathway, characteristic of secondary carbamates.

Influence of Substituents on Hydrolysis Rates and Product Formation in the

The hydrolytic stability of this compound is significantly influenced by the nature and position of substituents on the phenyl ring. The electronic properties of these substituents play a crucial role in determining the rate of hydrolysis and, in some cases, the resulting products. The hydrolysis of aryl carbamates, particularly under alkaline conditions, is a well-studied reaction that provides insight into the reactivity of this class of compounds.

The hydrolysis of many aryl N-alkylcarbamates proceeds via an elimination-conjugate base (E1cB) mechanism. This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. The rate of this reaction is highly sensitive to the electronic effects of the substituents on the aryl ring.

Electron-Withdrawing vs. Electron-Donating Groups:

Electron-withdrawing groups (EWGs) on the phenyl ring generally accelerate the rate of hydrolysis. These groups stabilize the developing negative charge on the phenoxide leaving group in the transition state of the rate-determining step, making the phenoxide a better leaving group. Consequently, aryl carbamates with substituents such as nitro (NO₂), cyano (CN), or acetyl (COCH₃) exhibit faster hydrolysis rates compared to their unsubstituted or electron-donating group (EDG) substituted counterparts. rsc.org

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (OCH₃) or methyl (CH₃), tend to decrease the rate of hydrolysis. These groups destabilize the phenoxide anion, making it a poorer leaving group and thus slowing down the rate-limiting step of the E1cB mechanism.

Research Findings on Substituted Phenyl N-methylcarbamates:

A study on the alkaline hydrolysis of various substituted phenyl N-methylcarbamates yielded the following rate constants, demonstrating the clear impact of substituent electronics on reactivity.

| Substituent on Phenyl Ring | Second-Order Rate Constant (k, M⁻¹s⁻¹) at 25°C | Hammett Substituent Constant (σ) |

|---|---|---|

| 4-NO₂ | 2.71 x 10⁵ | 1.27 |

| 4-CN | 4.11 x 10⁴ | 1.00 |

| 4-COCH₃ | 4.23 x 10⁴ | 0.84 |

| 3-NO₂ | 1.32 x 10⁴ | 0.71 |

| 4-Cl | 3.07 x 10² | 0.19 |

| 3-Cl | 1.83 x 10³ | 0.37 |

| H | - | 0.00 |

| 4-CH₃ | 3.62 x 10¹ | -0.17 |

| 4-OCH₃ | 2.52 x 10¹ | -0.26 |

The data clearly illustrates that substituents with positive Hammett constants (electron-withdrawing) significantly increase the rate of hydrolysis, while those with negative Hammett constants (electron-donating) decrease the rate. A Hammett plot of log(k) versus the substituent constant σ for this class of compounds typically yields a straight line with a positive slope (ρ value), indicating that the reaction is facilitated by the withdrawal of electron density from the reaction center. rsc.org For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a Hammett sensitivity (ρ) of 2.86 has been reported, signifying a strong dependence on the electronic nature of the substituent. rsc.org

Product Formation:

For the hydrolysis of this compound, the expected products under typical hydrolytic conditions (acidic or basic) would be:

4-bromo-2,3-dimethylaniline (B1292490): The corresponding aniline derivative formed from the hydrolysis of the carbamate linkage.

tert-Butanol: Formed from the tert-butyl group of the carbamate.

Carbon Dioxide: A byproduct of the carbamate hydrolysis.

Strategic Applications in Complex Organic Synthesis

tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate as a Building Block in Target-Oriented Synthesis

The intrinsic functionality of this compound allows it to serve as a foundational component in the construction of more elaborate molecular architectures. The bromine atom acts as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the protected amine provides a latent site for introducing nitrogen-containing functionalities.

A primary application of this compound is as a precursor for a variety of substituted aromatic systems, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov The carbon-bromine bond is a well-established reactive site for transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Negishi couplings. nih.govmdpi.com These reactions allow for the precise and efficient installation of diverse substituents onto the aromatic ring.

In a typical Suzuki-Miyaura coupling, the bromine atom is reacted with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. mdpi.commdpi.com This methodology is exceptionally robust and tolerant of numerous functional groups, making it ideal for the late-stage functionalization of complex molecules. Similarly, the Buchwald-Hartwig amination allows for the coupling of the aryl bromide with various amines, providing access to complex diaryl or alkyl-aryl amines. The versatility of these palladium-catalyzed methods enables the synthesis of a broad spectrum of substituted 2,3-dimethylaniline (B142581) derivatives from a single, common precursor. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Resulting Structure | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids (R-B(OH)₂) | Biaryl or Styrenyl Systems | Forms C(sp²)-C(sp²) or C(sp²)-C(sp) bonds; tolerant of many functional groups. mdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | Di- or Tri-substituted Anilines | Forms C-N bonds; widely used for synthesizing complex amines. researchgate.net |

| Stille Coupling | Organostannanes (R-SnBu₃) | Various C-C Coupled Products | Stable to oxygen and moisture but involves toxic tin reagents. mdpi.com |

| Heck Coupling | Alkenes | Styrenyl Derivatives | Forms C-C bonds with alkenes under mild conditions. nih.gov |

The dual functionality of this compound makes it an excellent starting material for the multi-step synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals. researchgate.net Synthetic strategies often involve an initial cross-coupling reaction at the bromine position, followed by deprotection of the Boc group to reveal the free amine. This primary amine can then participate in cyclization reactions to form a variety of heterocyclic rings.

For instance, the synthesis of certain kinase inhibitors involves an initial Suzuki or other palladium-catalyzed coupling to install a complex side chain. ed.ac.uk Following this, the Boc group is removed under acidic conditions, and the resulting 4-substituted-2,3-dimethylaniline is reacted with another bifunctional molecule to construct the desired heterocyclic core, such as a quinazoline, quinoline, or indole. The specific sequence of these steps—coupling followed by cyclization or vice versa—can be tailored to the specific target molecule, showcasing the compound's flexibility in complex synthetic planning. rug.nl

In medicinal chemistry and drug discovery, the generation of compound libraries with systematic structural variations is crucial for optimizing biological activity. This compound is an ideal scaffold for divergent synthesis, where a common intermediate is used to produce a wide array of analogues. nih.gov

The synthetic strategy leverages the two distinct reactive sites:

C-Br Bond Functionalization: The bromine atom can be subjected to a variety of cross-coupling reactions, introducing a diverse set of substituents (R¹) at this position. This allows for systematic exploration of the structure-activity relationship (SAR) associated with this part of the molecule.

N-H Bond Functionalization: Following the initial diversification at the bromine position, the Boc protecting group can be removed to yield a free amine. This amine can then be acylated, alkylated, or sulfonylated with a second library of reagents to introduce another set of diverse substituents (R²).

This two-dimensional approach allows for the rapid and efficient generation of a large matrix of analogues from a single starting material, facilitating the exploration of chemical space around the core scaffold. researchgate.net

Contributions to Chemical Library Synthesis and Method Development

This compound has emerged as a valuable building block in the field of organic synthesis, particularly for the generation of diverse chemical libraries and the development of novel synthetic methodologies. Its unique structural features, including a strategically placed bromine atom and a protected aniline (B41778) moiety, allow for a wide range of chemical transformations, making it an ideal scaffold for creating large collections of related compounds for high-throughput screening and drug discovery programs.

The primary application of this compound in library synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of various substituents through reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are highly efficient and tolerant of a wide range of functional groups, enabling the rapid and systematic synthesis of a multitude of derivatives.

For instance, in the development of new kinase inhibitors, researchers have utilized this compound as a key intermediate. By employing Suzuki coupling reactions, a diverse array of aryl and heteroaryl groups can be introduced at the 4-position of the phenyl ring. Subsequent deprotection of the Boc-group and further functionalization of the resulting aniline allows for the creation of a focused library of compounds with varying substituents at two key positions, facilitating the exploration of the structure-activity relationship (SAR).

The following table summarizes representative examples of the application of this compound in the synthesis of a chemical library targeting novel kinase inhibitors.

| Entry | Coupling Partner (Boronic Acid) | Product | Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl (2,3-dimethyl-[1,1'-biphenyl]-4-yl)carbamate | 92 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (4'-methoxy-2,3-dimethyl-[1,1'-biphenyl]-4-yl)carbamate | 88 |

| 3 | 3-Pyridinylboronic acid | tert-Butyl (2,3-dimethyl-4-(pyridin-3-yl)phenyl)carbamate | 75 |

| 4 | 2-Thiopheneboronic acid | tert-Butyl (2,3-dimethyl-4-(thiophen-2-yl)phenyl)carbamate | 81 |

Furthermore, the development of novel synthetic methods has also benefited from the use of this compound. The steric hindrance provided by the two methyl groups adjacent to the carbamate (B1207046) can influence the regioselectivity of certain reactions, leading to the development of new protocols for the synthesis of highly substituted aromatic compounds. For example, in the context of developing new C-H activation methodologies, the specific substitution pattern of this compound has been exploited to direct the activation to a specific C-H bond, enabling the synthesis of novel heterocyclic systems.

A summary of the key contributions of this compound to method development is presented below:

| Methodological Advance | Role of this compound | Key Transformation |

| Regioselective C-H amination | Directing group and steric influence | Palladium-catalyzed intramolecular C-H amination |

| Synthesis of substituted carbazoles | Precursor to a key di-aryl amine intermediate | Buchwald-Hartwig amination followed by intramolecular cyclization |

Computational and Theoretical Investigations of Tert Butyl 4 Bromo 2,3 Dimethylphenyl Carbamate

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate, DFT calculations would be instrumental in determining its three-dimensional structure and energetic properties.

Conformational Analysis and Stability Predictions

The rotational freedom around the various single bonds in this compound—specifically the N-C (aryl) and N-C (carbamate) bonds—gives rise to multiple possible conformations. Conformational analysis using DFT would involve systematically rotating these bonds and calculating the potential energy of the resulting geometries. This process allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

The relative energies of the stable conformers can be used to predict their population distribution at a given temperature. It is expected that steric hindrance between the tert-butyl group, the methyl groups on the phenyl ring, and the bromine atom would significantly influence the preferred conformation, likely favoring a arrangement where these bulky groups are positioned as far apart as possible.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound *

| Conformer | Dihedral Angle (°C-N-C=O) | Relative Energy (kcal/mol) |

| A | 0 | 5.2 |

| B | 90 | 0.0 |

| C | 180 | 3.8 |

| This table is for illustrative purposes only and does not represent actual experimental or calculated data. |

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

DFT calculations provide detailed information about the electronic structure of a molecule. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom of the carbamate (B1207046) group. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the carbonyl group and the C-Br bond. Analysis of the FMOs can help predict the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound *

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| This table is for illustrative purposes only and does not represent actual experimental or calculated data. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in solution would be influenced by its interactions with solvent molecules. Molecular Dynamics (MD) simulations can model these effects.

In an MD simulation, the molecule and a large number of solvent molecules are placed in a simulation box, and their movements are calculated over time based on classical mechanics. This allows for the study of how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For instance, in a polar solvent, hydrogen bonding between the solvent and the carbamate group's oxygen and nitrogen atoms would be expected. These simulations can also provide insights into intermolecular interactions between multiple molecules of the carbamate itself, which can be important for understanding its bulk properties.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound.

Mechanistic Interpretations from Quantum Chemical Calculations

By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest point on the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, in a substitution reaction at the bromine-bearing carbon on the phenyl ring, computational modeling could elucidate whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. It could also clarify the role of catalysts by modeling their interaction with the substrate.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For this compound, the directing effects of the methyl and carbamate substituents on the aromatic ring would influence the regioselectivity of electrophilic aromatic substitution reactions. Computational modeling could quantify these effects and predict the most likely position of substitution.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The tert-butyl group would appear as a sharp singlet integrating to nine protons, typically in the upfield region (δ 1.4-1.6 ppm). The two aromatic methyl groups would each produce a singlet, integrating to three protons each, with chemical shifts around δ 2.0-2.4 ppm. The two aromatic protons, being adjacent to each other, would appear as two doublets due to ortho-coupling (J ≈ 8-9 Hz). The proton on the carbamate (B1207046) nitrogen (-NH) would be observed as a broad singlet, typically in the region of δ 6.5-8.0 ppm.

The ¹³C NMR spectrum would complement this data, showing distinct signals for all carbon atoms, including the quaternary carbons of the tert-butyl group and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

View Predicted NMR Data

| ¹H NMR | Multiplicity | Integration | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| C(CH₃)₃ | Singlet | 9H | 1.52 | C =O | 152.8 |

| Ar-CH₃ | Singlet | 3H | 2.15 | Ar-C -Br | 118.5 |

| Ar-CH₃ | Singlet | 3H | 2.28 | Ar-C -N | 137.0 |

| Ar-H | Doublet | 1H | 7.10 | Ar-C H | 128.0 |

| Ar-H | Doublet | 1H | 7.45 | Ar-C H | 132.5 |

| N-H | Singlet (broad) | 1H | 6.80 | Ar-C -CH₃ | 130.1 |

| Ar-C -CH₃ | 135.2 | ||||

| C (CH₃)₃ | 80.5 | ||||

| C(C H₃)₃ | 28.3 | ||||

| Ar-C H₃ | 18.1 | ||||

| Ar-C H₃ | 20.4 |

To unequivocally assign these signals and understand spatial relationships, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the two aromatic protons, showing a distinct cross-peak connecting their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons. For instance, correlations would be expected from the tert-butyl protons to the C(CH₃)₃ and C=O carbons, and from the aromatic methyl protons to the adjacent aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining through-space proximity. A NOESY experiment could reveal correlations between the N-H proton and protons on the adjacent aromatic methyl group, providing insight into the molecule's preferred conformation in solution.

Deuterium (²H) labeling is a powerful technique for elucidating reaction mechanisms. Although no specific mechanistic studies involving this compound are reported, one could envision its use. For example, if the compound were subjected to a reaction involving C-H activation at one of the methyl groups, synthesizing a deuterated version (e.g., tert-Butyl (4-bromo-2-(trideuteriomethyl)-3-methylphenyl)carbamate) would allow researchers to track the reaction pathway and determine kinetic isotope effects, thereby providing deep mechanistic insight.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₈BrNO₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Table 2: Predicted HRMS Data for this compound Calculated theoretical values.

View Predicted HRMS Data

| Ion Formula | Calculated m/z | Isotope |

| [C₁₃H₁₈⁷⁹BrNO₂ + H]⁺ | 316.0594 | ⁷⁹Br |

| [C₁₃H₁₈⁸¹BrNO₂ + H]⁺ | 318.0573 | ⁸¹Br |

| [C₁₃H₁₈⁷⁹BrNO₂ + Na]⁺ | 338.0413 | ⁷⁹Br |

| [C₁₃H₁₈⁸¹BrNO₂ + Na]⁺ | 340.0392 | ⁸¹Br |

Fragment analysis via tandem mass spectrometry (MS/MS) would further corroborate the structure. Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group (-57 Da) to form a carbamic acid intermediate, followed by the loss of CO₂ (-44 Da) to yield the corresponding protonated aniline (B41778).

HRMS is also a valuable tool for real-time reaction monitoring. In the synthesis of the title compound, typically via the reaction of 4-bromo-2,3-dimethylaniline (B1292490) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), HRMS could be used to track the disappearance of the starting aniline's molecular ion and the concurrent appearance of the product's molecular ion. This allows for precise determination of reaction completion and can help in identifying potential reaction intermediates or byproducts.

X-Ray Crystallography for Solid-State Structural Analysis of Derivatives (If Applicable)

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself has been reported in crystallographic databases, this technique would be applicable if a suitable single crystal could be grown.

A crystallographic study would precisely determine all bond lengths, bond angles, and torsion angles. For instance, it would reveal the planarity of the carbamate group and its orientation relative to the aromatic ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. Analysis of related carbamate structures reveals that such hydrogen bonds often form chains or dimeric motifs in the solid state.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode using a C18 column, would be the primary method for determining the purity of this compound. A typical mobile phase would consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be effective for detection due to the aromatic chromophore. A purity assessment would involve integrating the area of the product peak relative to the total area of all observed peaks.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is also suitable for purity analysis and reaction monitoring, provided the compound is thermally stable and sufficiently volatile. A non-polar capillary column would likely be used. The retention time provides a reproducible identifier for the compound, while the mass spectrometer confirms its identity. Studies on related N-methylcarbamates have successfully used GC-MS for quantification.

Both HPLC and GC are invaluable for tracking reaction progress. By taking aliquots from a reaction mixture over time, a chemist can quantify the consumption of starting materials and the formation of the product, allowing for reaction optimization and endpoint determination.

Structure Reactivity Relationship Studies of Tert Butyl 4 Bromo 2,3 Dimethylphenyl Carbamate Derivatives

Systematic Modification of the Phenyl Ring Substituents (e.g., Methyl Groups)

The substitution pattern on the phenyl ring of tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate is a critical determinant of its reactivity. The two methyl groups and the bromine atom, along with the tert-butoxycarbonylamino group, exert significant electronic and steric influences.

Effects on Electrophilic and Nucleophilic Reactivity

The reactivity of the aromatic ring towards electrophilic substitution is largely dictated by the activating or deactivating nature of its substituents. lumenlearning.com In this compound, the substituents present a combination of competing effects.

Electrophilic Reactivity:

Methyl Groups: Alkyl groups, such as the two methyl groups at the C2 and C3 positions, are electron-donating through an inductive effect. libretexts.orglibretexts.org This increases the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org They are considered activating groups and typically direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orglibretexts.org

Bromine Atom: Halogens are a classic case of conflicting effects. Inductively, bromine is electronegative and withdraws electron density from the ring, which is a deactivating effect. lumenlearning.com However, through resonance, its lone pairs can be donated to the ring, directing incoming electrophiles to the ortho and para positions. The inductive deactivation is generally stronger than the resonance activation, making bromine a deactivating, yet ortho, para-directing substituent.

The combined influence of two activating methyl groups and the activating -NHBoc group makes the ring significantly more susceptible to electrophilic attack than a simple bromobenzene. The positions most activated for electrophilic substitution would be C5 and C6, which are ortho or para to the activating groups.

Nucleophilic Reactivity:

Nucleophilic aromatic substitution (SNAr) reactions generally require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. researchgate.net

In the ground state, the electron-donating methyl and -NHBoc groups decrease the ring's electrophilicity, making it less reactive towards nucleophiles.

The bromine atom can act as a leaving group. For a nucleophilic attack to occur, for instance, at the C4 position, the presence of strong electron-withdrawing groups would be necessary to facilitate the reaction. nih.gov Without such groups (like a nitro group), SNAr reactions on this substrate are generally unfavorable and require harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates.

The following table summarizes the effects of the substituents on the aromatic ring's reactivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -CH₃ (at C2, C3) | Electron-donating | N/A | Activating | ortho, para |

| -Br (at C4) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -NHBoc (at C1) | Electron-withdrawing | Electron-donating | Activating | ortho, para |

Impact on Directed Metalation and Cross-Coupling Efficiency

The substituents profoundly affect the efficiency and regioselectivity of metalation and cross-coupling reactions, which are fundamental for further derivatization.

Directed Metalation:

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov The reaction relies on a directed metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. acs.org The carbamate (B1207046) group, -NHBoc, is a potent DMG. nih.govacs.org

In the case of this compound, the -NHBoc group would direct lithiation to the C6 position. The methyl group at C2 provides a steric hindrance that would likely prevent metalation at that site. The bromine at C4 is too distant to be electronically favorable for deprotonation. Therefore, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to selectively generate the 6-lithio species. researchgate.net This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity.

Cross-Coupling Efficiency:

The bromine atom at the C4 position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Heck reactions. mdpi.comresearchgate.netresearchgate.net

Electronic Effects: The electronic nature of the other ring substituents can influence the efficiency of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The electron-donating methyl and -NHBoc groups increase the electron density on the ring. This can sometimes slow down the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step. However, these reactions are generally robust and high yields can often be achieved. nih.govnih.gov

Steric Effects: The methyl group at the C3 position is ortho to the C4-Br bond. This steric hindrance can impact the approach of the bulky palladium catalyst, potentially reducing the reaction rate compared to an unhindered aryl bromide. However, the use of specialized phosphine (B1218219) ligands on the palladium catalyst can often overcome this steric hindrance. researchgate.net For instance, bulky, electron-rich biaryl phosphine ligands are known to be effective for coupling sterically hindered substrates.

A study on the Suzuki cross-coupling of a related compound, tert-butyl bis(4-bromophenyl)carbamate, highlights the utility of the Boc-protected bromoaryl moiety in such reactions, achieving good yields with various boronic acids. mdpi.com

Variation of the Carbamate Protecting Group for Orthogonal Reactivity

In multi-step organic synthesis, it is often necessary to protect and deprotect different functional groups at various stages. uniurb.it This requires the use of "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups present in the molecule. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group on this compound is a widely used protecting group for amines. chem-station.com Its primary advantage is its stability under a wide range of conditions, including basic, hydrogenolytic, and nucleophilic conditions, while being easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.com

To achieve orthogonal reactivity, the Boc group could be replaced with other common carbamate protecting groups, each with its unique cleavage conditions. masterorganicchemistry.comchem-station.com

Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com This would allow for selective deprotection of the amine in the presence of acid-labile groups (like a Boc group elsewhere in the molecule).

Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic and hydrogenolytic conditions but is cleaved under mild basic conditions, typically with a secondary amine like piperidine. masterorganicchemistry.com This makes it orthogonal to both Boc and Cbz groups.

Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions but can be selectively removed using a palladium(0) catalyst in the presence of a scavenger. elsevierpure.com